molecular formula C18H22N8O B2602861 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide CAS No. 2319639-97-7

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide

Cat. No.: B2602861
CAS No.: 2319639-97-7
M. Wt: 366.429
InChI Key: DQHOOUOITARRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a cyclobutyl group. At position 6 of the pyridazine ring, an azetidin-3-yl moiety is attached, which is further functionalized with an N,1-dimethylimidazole-4-carboxamide group.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-23-10-14(19-11-23)18(27)24(2)13-8-25(9-13)16-7-6-15-20-21-17(26(15)22-16)12-4-3-5-12/h6-7,10-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHOOUOITARRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. One common method involves the cyclization of hydrazinopyridazine with orthoesters under reflux conditions . The azetidine and imidazole moieties are then introduced through subsequent reactions, often involving acylation and alkylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and NMR Profiling

Evidence from NMR studies (Figure 6, Table 2 in Molecules, 2014) highlights that compounds with analogous triazolo-pyridazine cores exhibit nearly identical chemical shifts in most regions except positions 29–36 (Region B) and 39–44 (Region A). These regions correspond to substituent-sensitive areas:

  • Region A : Affected by the azetidine-imidazole carboxamide substituent.
  • Region B : Influenced by the cyclobutyl group.
    This NMR-based comparison method allows precise localization of substituent-induced changes in chemical environments, critical for rational drug design .
Table 1: Key Structural and NMR Comparisons
Compound Core Structure Substituents in Region A/B Notable NMR Shifts (ppm)
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Cyclobutyl (B), Azetidine-imidazole (A) Distinct shifts in A/B vs. analogs
Compound 1 (Molecules, 2014) Similar triazolo-pyridazine core Unspecified substituents Overlaps with Rapa except A/B
CAS 1005612-70-3 Pyrazolo[3,4-b]pyridine Ethyl, methyl, phenyl N/A (No NMR data provided)

Molecular and Functional Differences

Heterocyclic Core Variations
  • Target Compound : The triazolo-pyridazine core offers a unique electron-deficient aromatic system, favoring interactions with hydrophobic kinase pockets.
Substituent Effects
  • Cyclobutyl vs. Alkyl/Aryl Groups : The cyclobutyl group in the target compound introduces moderate steric bulk and strain, which may optimize binding compared to the ethyl and phenyl groups in CAS 1005612-70-3.
  • Azetidine vs. Pyrazole : The azetidine ring’s smaller size and rigidity may enhance selectivity over bulkier, flexible substituents in other analogs.

Toxicity Considerations

While heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are classified as Group 2A carcinogens, the target compound’s distinct structure (e.g., lack of aminoimidazole motifs) may mitigate such risks. However, thorough toxicology studies are required to confirm safety.

Table 2: Toxicity and Pharmacokinetic Profiles
Compound Carcinogenicity Class Solubility (Predicted) Metabolic Stability
Target Compound Not evaluated Moderate Likely high (due to rigid core)
IQ () 2A (IARC) Low Poor (prone to bioactivation)
CAS 1005612-70-3 Unknown Low Unreported

Research Implications and Gaps

  • Structural Optimization : The cyclobutyl and azetidine groups in the target compound represent promising leads for improving selectivity and potency.
  • Toxicity Gaps: Despite structural differences from known carcinogens like IQ, in vitro mutagenicity assays (e.g., Ames test) are recommended.
  • Synthetic Accessibility : The azetidine-imidazole carboxamide moiety may pose synthetic challenges compared to simpler alkyl substituents in analogs.

Biological Activity

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. Its unique structure incorporates multiple functional groups and heterocycles that enhance its potential biological activity. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a triazolo-pyridazine core fused with an azetidine ring and an imidazole moiety. The structural complexity contributes to its diverse biological activities. Below is a summary of its structural features:

Feature Description
Molecular Formula C17H19N7O
Molecular Weight 354.385 g/mol
Key Structural Components Triazole ring, pyridazine moiety, azetidine ring, imidazole group

1. Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, a related compound demonstrated moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC50 values of 1.06 μM for A549 cells, indicating potent activity against this cell line .

2. Kinase Inhibition

The compound's structural components suggest potential activity as a kinase inhibitor. In particular, it has been evaluated for its inhibitory effects on c-Met kinase. The inhibition mechanism involves binding to the ATP-binding site of the kinase, with some derivatives showing IC50 values comparable to established inhibitors like Foretinib .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding Affinity : The compound binds to specific targets within cancer cells, disrupting critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce late apoptosis in cancer cells and cause cell cycle arrest in the G0/G1 phase .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

Study 1: Cytotoxicity Assessment

A study evaluated various triazolo-pyridazine derivatives for their cytotoxic effects using MTT assays. The results indicated that compounds with lower IC50 values exhibited higher cytotoxicity against A549 and MCF-7 cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research on SAR highlighted that modifications in the triazolo-pyridazine scaffold significantly influenced biological activity. Substitutions at specific positions enhanced binding affinity to c-Met kinase and improved cytotoxicity profiles .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key challenges include:

  • Heterocyclic Coupling : Formation of the triazolo[4,3-b]pyridazine core demands regioselective cyclization. Catalysts like Pd(PPh₃)₄ and ligands (e.g., Xantphos) are used to promote Suzuki-Miyaura couplings between azetidine and pyridazine intermediates .
  • Azetidine Functionalization : Introducing the cyclobutyl group at position 3 of the pyridazine ring requires anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) is used to isolate intermediates and final products. HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Technique Key Structural Insights Evidence
¹H/¹³C NMR Confirms connectivity of azetidine, cyclobutyl, and imidazole moieties; detects stereochemistry.
High-Resolution MS Validates molecular formula (e.g., [M+H]⁺ peak at m/z 436.2121) and fragmentation patterns.
FT-IR Identifies carbonyl (C=O stretch at ~1650 cm⁻¹) and amine (N-H bend at ~3300 cm⁻¹) groups.

Q. What preliminary biological screening approaches are recommended to assess pharmacological potential?

  • In Vitro Enzyme Assays : Test inhibitory activity against kinases (e.g., p38 MAPK) using fluorescence polarization assays .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ATP competitors) quantify affinity for target receptors .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (e.g., ³³P-ATP incorporation) and luminescent (e.g., ADP-Glo™) assays to rule out assay-specific artifacts .
  • Structural Analysis : Compare X-ray crystallography or cryo-EM data of compound-target complexes to identify binding pose discrepancies .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if metabolite interference explains variability in cellular vs. enzymatic assays .

Q. What computational strategies guide structure-activity relationship (SAR) optimization?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to prioritize substituents enhancing hydrophobic interactions (e.g., cyclobutyl vs. methyl groups) .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG values for modifications (e.g., N-methyl vs. N-ethyl imidazole) to optimize binding affinity .
  • ADMET Prediction : SwissADME or ADMETLab2.0 evaluates logP, solubility, and CYP450 inhibition to balance potency and pharmacokinetics .

Q. How should target engagement be validated in cellular models?

  • Biomarker Analysis : Western blotting for phosphorylated downstream targets (e.g., p-ERK in MAPK pathway) post-treatment .
  • CRISPR Knockout : Compare activity in wild-type vs. kinase-deficient cell lines to confirm on-target effects .
  • Competitive Pull-Down Assays : Use biotinylated probes to compete with the compound for target binding, analyzed via streptavidin-HPLC .

Q. What methodologies address poor aqueous solubility during formulation for in vivo studies?

  • Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration .
  • Nanoparticle Encapsulation : Load compound into PLGA nanoparticles (size: 150–200 nm) via emulsion-diffusion method to enhance bioavailability .
  • Amorphous Solid Dispersion : Spray-dry with HPMCAS-LF polymer to improve dissolution rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between enzymatic IC₅₀ and cellular EC₅₀ values?

  • Membrane Permeability : Measure logD (octanol/water) at pH 7.4; low permeability (logD < 1) may explain reduced cellular potency despite strong enzymatic activity .
  • Efflux Pump Involvement : Test EC₅₀ in MDCK-MDR1 cells ± verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
  • Protein Binding : Use equilibrium dialysis to quantify free fraction in serum; high binding (>95%) may require dose adjustment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.